molecular formula C11H12F3NO4 B2529878 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 2253630-10-1

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2529878
CAS No.: 2253630-10-1
M. Wt: 279.215
InChI Key: VCWFYLXFFCSDJU-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the pyrrole ring. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions, while the trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces the trifluoromethyl group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Reactions: Products with the trifluoromethyl group replaced by the nucleophile.

    Deprotection Reactions: The free amine derivative of the compound.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the pyrrole ring.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways, which can vary depending on its specific application. For example:

    In Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby modulating biochemical pathways.

    In Protein-Ligand Interactions: The trifluoromethyl group can enhance binding affinity to target proteins through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive and less stable under certain conditions.

    1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position, affecting its chemical behavior.

Uniqueness

1-(tert-Butoxycarbonyl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group, which confer distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFYLXFFCSDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-10-1
Record name 1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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